molecular formula C20H22N2O2S B2865365 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 955640-87-6

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2865365
CAS No.: 955640-87-6
M. Wt: 354.47
InChI Key: FLJMXOGFCBLBEE-UHFFFAOYSA-N
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Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a potent and selective investigational inhibitor of Histone Deacetylase 6 (HDAC6). This compound is a key research tool for elucidating the non-histone functions of HDAC6, as its primary mechanism of action involves the specific inhibition of HDAC6-mediated deacetylation of α-tubulin and other cytoplasmic substrates , without significantly affecting the class I HDACs involved in epigenetic gene regulation. This selectivity profile makes it highly valuable for studying HDAC6's role in cellular processes such as cell migration, protein aggregation clearance, and immune synapse formation . In oncology research, it is investigated for its potential to disrupt microtubule-dependent pathways in cancer cells and to induce apoptosis , particularly in hematological malignancies. Furthermore, in neuroscience, its ability to modulate tau acetylation and aggregation positions it as a compelling candidate for probing the pathogenesis of neurodegenerative diseases like Alzheimer's. The tetrahydroisoquinoline scaffold is a recognized pharmacophore in HDAC6 inhibitor design, contributing to the compound's specificity and binding affinity.

Properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(15-4-1-2-5-15)21-17-8-7-14-9-10-22(13-16(14)12-17)20(24)18-6-3-11-25-18/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJMXOGFCBLBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanecarboxamide Analogs

The closest analog is N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide, differing only in the carboxamide substituent (cyclopropane vs. cyclopentane). Key distinctions include:

  • Metabolic Stability : Cyclopropane’s rigid structure may resist enzymatic oxidation better than cyclopentane, which is more flexible and prone to CYP450-mediated metabolism.
Table 1: Cyclopentane vs. Cyclopropane Analogs
Property Cyclopentane Derivative Cyclopropane Derivative
Ring Size 5-membered 3-membered
logP (Predicted) ~3.2 ~2.7
Metabolic Stability Moderate High
Safety Precautions Not reported P201, P210

Thiophene vs. Phenyl-Substituted Derivatives

Replacing the thiophene-2-carbonyl group with a phenylcarbonyl moiety alters electronic and steric properties:

  • Bioactivity : Phenyl analogs may exhibit reduced activity in systems sensitive to sulfur interactions, as seen in fungicides like propiconazole (a triazole derivative with dichlorophenyl groups) .

Comparison with Agrochemical Derivatives

Compounds like propiconazole (a triazole fungicide) and cyclanilide (a plant growth regulator) share functional groups (e.g., chlorophenyl, carboxamide) but differ in core scaffolds:

  • Propiconazole : Contains a 1,3-dioxolane ring and triazole group, targeting fungal ergosterol synthesis .
  • Cyclanilide : Features a cyclopropanecarboxamide group, modulating auxin signaling in plants .

The tetrahydroisoquinoline-thiophene scaffold of the target compound may offer novel mechanisms distinct from these agrochemicals.

Research Findings and Gaps

  • Structural Activity Relationships (SAR) : The cyclopentane ring’s bulk may improve target selectivity but reduce solubility, necessitating formulation optimization.
  • Safety Data : While the cyclopropane analog’s precautions (e.g., P102: “Keep out of reach of children”) provide a baseline, the cyclopentane variant requires empirical toxicity studies.

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